molecular formula C18H12ClN3O2S B2904898 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide CAS No. 895022-56-7

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B2904898
CAS No.: 895022-56-7
M. Wt: 369.82
InChI Key: ROLWUWAAJZCRGY-UHFFFAOYSA-N
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Description

N-(6-Chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at the 6-position, a pyridinylmethyl group, and a furan-2-carboxamide moiety. The benzothiazole scaffold is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes and receptors. The 6-chloro substituent enhances electrophilicity and binding affinity, while the pyridinylmethyl and furan groups contribute to solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-13-5-6-14-16(9-13)25-18(21-14)22(11-12-3-1-7-20-10-12)17(23)15-4-2-8-24-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLWUWAAJZCRGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination: The benzo[d]thiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with furan-2-carboxylic acid: The chlorinated benzo[d]thiazole is coupled with furan-2-carboxylic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Introduction of the pyridin-3-ylmethyl group: This step involves the reaction of the intermediate with pyridin-3-ylmethanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position of the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features and Modifications:

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (Compound 20) Substituents: Methoxy (6-position) instead of chlorine; acetamide instead of furan-2-carboxamide. Acetamide simplifies the structure but may reduce metabolic stability compared to the furan carboxamide .

N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (3a)

  • Substituents : 4-Phenylpiperazine linked via acetamide.
  • Impact : The piperazine group enhances solubility and introduces basicity, favoring interactions with GPCRs (e.g., dopaminergic receptors). The absence of a furan ring limits π-π stacking interactions .

N-(6-((2-Oxo-2-(thiazol-2-ylamino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide Substituents: Pyridazine-thioethyl-thiazole hybrid. However, increased molecular weight (361.4 vs. ~400 for the target compound) may reduce bioavailability .

Dasatinib (BMS-354825)

  • Substituents : Thiazolecarboxamide with pyrimidine and piperazine groups.
  • Impact : Approved as a tyrosine kinase inhibitor, Dasatinib’s pyrimidine and hydroxyethylpiperazine groups enhance solubility and target specificity (e.g., BCR-ABL inhibition). The absence of a benzothiazole core highlights divergent pharmacophores .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

  • Target Compound : The pyridinylmethyl and furan groups likely improve water solubility compared to purely aromatic benzothiazoles (e.g., 3a). However, the chloro substituent may increase lipophilicity, necessitating formulation optimization .
  • Compound 20 : Methoxy substitution improves solubility but reduces potency in antimitotic assays (IC₅₀ > 10 µM vs. sub-micromolar for chloro derivatives) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Notable Activity
Target Compound ~400* 6-Cl, pyridinylmethyl, furan-2-carboxamide Hypothesized antimitotic
N-(6-Methoxybenzothiazol-2-yl)-acetamide (20) 314.3 6-OCH₃, acetamide Antimitotic (IC₅₀ >10 µM)
N-(6-Cl-Benzothiazol-2-yl)-piperazine (3a) 385.9 6-Cl, 4-phenylpiperazine Dopaminergic affinity
Dasatinib 506.0 Thiazolecarboxamide, piperazine Tyrosine kinase inhibition

*Estimated based on structural analogs.

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse pharmacological properties, and a pyridine ring that contributes to its biological interactions. The presence of the furan and carboxamide groups enhances its potential as a therapeutic agent.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of compounds similar to this compound. The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)0.57Induces apoptosis via caspase activation
U-937 (leukemia)0.40Inhibits cell proliferation
A-431 (skin cancer)<1.00Disrupts cell cycle progression
Various solid tumors1.61Targets Bcl-2 protein interactions

The structure-activity relationship (SAR) analysis indicates that the chlorine substituent on the benzothiazole ring is crucial for enhancing cytotoxicity against various cancer cell lines. The introduction of electron-withdrawing groups has been shown to significantly increase the compound's potency.

Anticonvulsant Activity

In addition to its anticancer properties, thiazole derivatives have been investigated for their anticonvulsant effects. Research indicates that compounds with similar structures can exhibit significant anticonvulsant activity, potentially through modulation of GABAergic neurotransmission:

  • Compound Analogs : Thiazole-integrated pyrrolidinones demonstrated high efficacy in animal models of seizures, with some compounds achieving complete protection against induced seizures .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly in cancerous cells.
  • Protein Interaction : It interacts with key proteins involved in cell survival pathways, such as Bcl-2, which is critical in regulating apoptosis.

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of thiazole derivatives in preclinical settings:

  • Study on U-937 Cells : A derivative was shown to have an IC50 value of 0.40 µM against U-937 cells, indicating potent cytotoxicity .
  • In Vivo Studies : Animal studies demonstrated significant tumor reduction when treated with thiazole-based compounds, supporting their potential as effective anticancer agents.

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterLow Yield ConditionsHigh Yield ConditionsReference
Temperature40°C80°C
SolventTHFDMF
Reaction Time4 hours8 hours

Q. Table 2: Biological Activity Trends

SubstituentActivity (IC₅₀, μM)TargetReference
6-Cl12.5 ± 1.2HeLa cells
6-Br8.7 ± 0.9MCF-7 cells
5-NO₂15.3 ± 2.1Kinase inhibition

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